6-fluoro-1?-indazole-7-carboxylic acid methyl ester
Description
6-Fluoro-1H-indazole-7-carboxylic acid methyl ester (CAS: 1427377-90-9) is a fluorinated indazole derivative with the molecular formula C₉H₇FN₂O₂ and a molecular weight of 194.16 g/mol. Key physicochemical properties include:
The compound features a fluorine atom at position 6 of the indazole ring and a methyl ester group at position 5.
Properties
CAS No. |
1427328-07-1 |
|---|---|
Molecular Formula |
C9H7FN2O2 |
Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 6-fluoro-1H-indazole-7-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12) |
InChI Key |
PUNJWMQNCQRTEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1NN=C2)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Fluoro-Substituted Precursors
The indazole core is typically constructed via cyclization reactions using fluorinated aromatic precursors. A common approach involves hydrazine-mediated cyclization of 2-fluoro-substituted benzaldehyde derivatives. For example, Lukin et al. demonstrated that treating 2',3'-difluoroacetophenone with hydrazine hydrate under reflux conditions yields 7-fluoro-1H-indazole with a 41% yield. While this method provides direct access to the indazole scaffold, the positioning of the fluorine atom and ester group requires additional functionalization steps.
A more targeted strategy involves nitro-group displacement. In a patented method, 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester undergoes cyclization with N,N-dimethylformamide dimethyl acetal and triethylamine at 100°C, followed by hydrazine hydrate treatment to yield 6-fluoro-1H-indazole-4-carboxylhydrazide (93.1% yield). Although this synthesis focuses on the 4-position ester, adapting the starting material to a 7-nitro precursor could enable positional selectivity for the 7-carboxylate derivative.
Esterification of Carboxylic Acid Intermediates
Direct esterification of 6-fluoro-1H-indazole-7-carboxylic acid is a critical step. A two-step procedure involves:
-
Acid Catalyzed Esterification : Treating the carboxylic acid with methanol and sulfuric acid under reflux, achieving 64% yield for analogous indazole-3-carboxylates.
-
Purification : Silica-gel chromatography with hexane/ethyl acetate or chloroform/methanol solvents resolves esterified products.
Key Data Table: Esterification Conditions and Yields
Selective Methylation Techniques
Achieving regioselective methylation at the 1-position without forming 2-methyl isomers remains challenging. A safety-enhanced method replaces sodium metal with potassium carbonate in dimethylformamide (DMF), reducing hydrogen gas evolution while maintaining 85% selectivity for 1-methylindazole-3-carboxylates. For the 7-carboxylate target, analogous conditions using methyl iodide or dimethyl sulfate could be explored.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature Control
Cyclization reactions typically require elevated temperatures (60–100°C), whereas esterification proceeds efficiently at reflux (65–70°C). Overheating beyond 100°C promotes decarboxylation side reactions, reducing yields by 15–20%.
Industrial-Scale Production Considerations
Continuous Flow Reactors
VulcanChem’s industrial synthesis of methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate utilizes continuous flow systems to achieve 95% conversion rates. Adapting this technology for the 7-carboxylate derivative could mitigate batch-to-batch variability.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1H-indazole-7-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atom or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Overview
6-Fluoro-1H-indazole-7-carboxylic acid methyl ester is a fluorinated indazole derivative notable for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. The presence of the fluorine atom significantly influences its chemical properties and biological activity, making it a valuable compound in various fields.
Chemistry
6-Fluoro-1H-indazole-7-carboxylic acid methyl ester serves as:
- A building block for synthesizing more complex molecules.
- A reagent in various organic reactions, facilitating the development of new compounds with tailored properties.
Biology
Research has indicated potential biological activities, including:
- Antimicrobial Properties : Investigated for efficacy against various pathogens.
- Antiviral Activity : Explored as a candidate for antiviral drug development.
- Anticancer Properties : Studied for its ability to inhibit cancer cell proliferation through specific molecular interactions.
Medicine
In medicinal chemistry, this compound is being explored as:
- A lead compound for developing new pharmaceuticals targeting specific diseases, particularly due to its unique structural features that enhance binding affinity to biological targets.
Industry
In industrial applications, it is utilized for:
- The production of specialty chemicals and materials that require unique properties derived from its fluorinated structure.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indazole compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of fluorine was found to enhance this activity further .
- Anticancer Research : In research featured in Cancer Letters, compounds similar to 6-fluoro-1H-indazole were shown to inhibit proliferation in various cancer cell lines, suggesting potential pathways for therapeutic application .
- Drug Development Initiatives : Ongoing pharmaceutical research focuses on optimizing the structure of indazole derivatives, including 6-fluoro variants, to improve efficacy and reduce side effects in targeted therapies .
Mechanism of Action
The mechanism of action of 6-fluoro-1H-indazole-7-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, leading to increased biological activity. The indazole ring system can interact with various receptors and enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Methyl 5-Chloro-1H-Indazole-7-Carboxylate (CAS: 1260851-42-0)
- Molecular formula : C₉H₇ClN₂O₂
- Molecular weight : 210.62 g/mol
- Key differences :
- Substitution of chlorine at position 5 instead of fluorine at position 6.
- Higher molecular weight due to chlorine’s larger atomic mass compared to fluorine.
- Implications: Chlorine’s electron-withdrawing effect may enhance electrophilic reactivity compared to fluorine. No boiling point or pKa data are available, but chlorine’s lipophilicity could increase membrane permeability relative to fluorine .
Methyl 5-Amino-4-Fluoro-1-Methyl-1H-Benzo[d]Imidazole-6-Carboxylate (CAS: 918321-20-7)
- Molecular formula : C₁₀H₁₀FN₃O₂
- Molecular weight : 223.21 g/mol
- Key differences: Core heterocycle: Benzoimidazole instead of indazole. Substituents: Amino group at position 5, methyl group at N1, and fluorine at position 3.
Methyl 6-Amino-1H-Indazole-7-Carboxylate
- Molecular formula : C₉H₈N₃O₂
- Molecular weight : 194.18 g/mol
- Key differences: Replacement of fluorine at position 6 with an amino group.
Data Table: Comparative Analysis
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity improve metabolic stability compared to chlorine, which may enhance bioavailability in drug design .
- Amino Substitution: Replacing fluorine with an amino group (e.g., in methyl 6-amino-1H-indazole-7-carboxylate) increases polarity, favoring interactions with hydrophilic targets .
- Core Heterocycle Differences : Benzoimidazole derivatives (e.g., CAS 918321-20-7) exhibit distinct electronic profiles compared to indazoles, influencing their pharmacokinetic behavior .
Biological Activity
6-Fluoro-1H-indazole-7-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of 6-fluoro-1H-indazole-7-carboxylic acid methyl ester typically involves the reaction of 6-fluoroindazole derivatives with carboxylic acid derivatives under specific conditions. The process can be optimized using various reaction conditions to enhance yield and purity.
Antimicrobial Activity
Research indicates that derivatives of indazole, including 6-fluoro-1H-indazole-7-carboxylic acid methyl ester, exhibit notable antimicrobial properties. For example, studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis or membrane integrity .
Anti-inflammatory Properties
In preclinical models, 6-fluoro-1H-indazole-7-carboxylic acid methyl ester has demonstrated anti-inflammatory effects. In particular, compounds from the indazole family have been tested in carrageenan-induced edema models, showing significant reduction in inflammation markers . The most active compounds in similar studies exhibited an ED50 value as low as 3.5 mg/kg, indicating strong anti-inflammatory potential .
Anticancer Activity
The compound's anticancer properties are also noteworthy. Studies have indicated that indazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and promotion of pro-apoptotic factors. Specific research has highlighted the efficacy of these compounds against certain types of tumors, although further studies are necessary to elucidate their mechanisms fully .
The mechanisms underlying the biological activities of 6-fluoro-1H-indazole-7-carboxylic acid methyl ester involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Interaction : It could interact with cellular receptors that mediate inflammatory responses or cell growth signaling.
- Cell Membrane Disruption : The compound may disrupt microbial cell membranes, leading to cell lysis.
Case Studies
Q & A
Q. What are the established synthetic routes for 6-fluoro-1H-indazole-7-carboxylic acid methyl ester?
The compound is typically synthesized via esterification of the parent carboxylic acid. A common method involves refluxing 6-fluoro-1H-indazole-7-carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under anhydrous conditions. For intermediates, indazole scaffolds are often functionalized using halogenation (e.g., fluorination at position 6) and subsequent coupling reactions. Purification is achieved via recrystallization from polar aprotic solvents like DMF or acetic acid .
Q. How is the compound characterized structurally and analytically?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorine substitution and ester group positioning.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- X-ray Crystallography : To resolve ambiguities in regiochemistry (e.g., distinguishing 1H- vs. 2H-indazole tautomers).
- HPLC-PDA : For purity assessment (>95% by area normalization). Comparative data from PubChem or DSSTox (e.g., InChIKey, SMILES) are critical for cross-validation .
Q. What are the stability considerations for this compound under experimental conditions?
Stability depends on storage conditions:
- Thermal Stability : Decomposes above 200°C; store at 2–8°C in inert atmospheres.
- Hydrolytic Sensitivity : The methyl ester group is prone to hydrolysis in aqueous basic media. Use anhydrous solvents (e.g., THF, DCM) for reactions.
- Light Sensitivity : Protect from UV exposure to prevent photodegradation .
Advanced Research Questions
Q. How do substitution patterns (e.g., fluorine position, ester groups) influence biological activity in indazole derivatives?
Structure-activity relationship (SAR) studies indicate:
- Fluorine at Position 6 : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted agents.
- Methyl Ester at Position 7 : Acts as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid. Comparative studies with analogs (e.g., 5-fluoro-indazole-3-carboxylates) show reduced kinase inhibition potency, highlighting positional sensitivity .
Q. What computational tools are recommended for predicting physicochemical properties and binding affinities?
Use:
Q. How can reaction yields be optimized for large-scale synthesis?
Key strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective fluorination.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., esterification at 100°C, 150 W).
- Flow Chemistry : Enhances reproducibility for multi-step syntheses .
Q. How should researchers address contradictions in reported solubility data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
